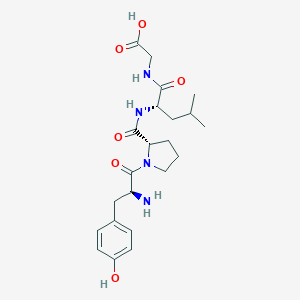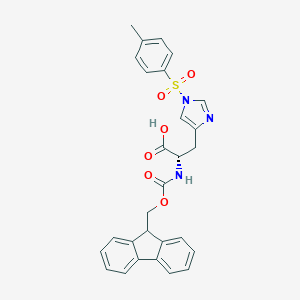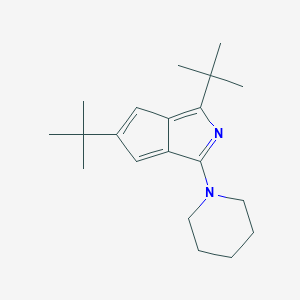
Tyrosyl-prolyl-leucyl-glycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tyrosyl-prolyl-leucyl-glycine, commonly known as YPLG, is a small peptide consisting of four amino acids. It has gained significant attention in the scientific community due to its potential applications in various fields, including biomedical research, drug design, and biotechnology.
作用機序
The mechanism of action of YPLG is not fully understood, but it is believed to involve the regulation of various signaling pathways in the cell. YPLG has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in the regulation of antioxidant and anti-inflammatory responses. YPLG has also been shown to inhibit the activity of nuclear factor-kappaB (NF-kB), a transcription factor that regulates the expression of genes involved in inflammation and immune responses.
Biochemical and Physiological Effects
YPLG has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that YPLG can protect cells from oxidative stress and reduce inflammation. YPLG has also been shown to increase the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. In vivo studies have shown that YPLG can reduce inflammation in animal models of disease, such as colitis and arthritis.
実験室実験の利点と制限
One of the main advantages of YPLG is its stability, which makes it an ideal candidate for use in lab experiments. YPLG is also relatively easy to synthesize using standard peptide synthesis techniques. However, one limitation of YPLG is its low solubility, which can make it difficult to work with in certain applications. Additionally, the mechanism of action of YPLG is not fully understood, which can make it challenging to interpret experimental results.
将来の方向性
There are several future directions for the study of YPLG. One area of research is the development of YPLG-based drugs for the treatment of various diseases. Another area of research is the elucidation of the mechanism of action of YPLG, which could lead to the development of more potent and selective YPLG analogs. Additionally, YPLG could be used as a model system for the study of protein folding and stability, which could have implications for the development of novel therapeutics.
合成法
YPLG can be synthesized using solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). SPPS involves the stepwise addition of protected amino acids to a resin-bound peptide chain, while LPPS involves the synthesis of peptides in solution. Both methods have been successfully used to synthesize YPLG, and the choice of method depends on the specific application and the desired purity of the final product.
科学的研究の応用
YPLG has been extensively studied for its potential applications in various scientific fields. In biomedical research, YPLG has been shown to have anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. YPLG has also been investigated for its potential use in drug design, as it can act as a scaffold for the development of novel drugs with improved efficacy and selectivity. In biotechnology, YPLG has been used as a model system for studying protein folding and stability.
特性
| 113480-19-6 | |
分子式 |
C22H32N4O6 |
分子量 |
448.5 g/mol |
IUPAC名 |
2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]acetic acid |
InChI |
InChI=1S/C22H32N4O6/c1-13(2)10-17(20(30)24-12-19(28)29)25-21(31)18-4-3-9-26(18)22(32)16(23)11-14-5-7-15(27)8-6-14/h5-8,13,16-18,27H,3-4,9-12,23H2,1-2H3,(H,24,30)(H,25,31)(H,28,29)/t16-,17-,18-/m0/s1 |
InChIキー |
WPXFILQZNKUYQO-BZSNNMDCSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CC=C(C=C2)O)N |
SMILES |
CC(C)CC(C(=O)NCC(=O)O)NC(=O)C1CCCN1C(=O)C(CC2=CC=C(C=C2)O)N |
正規SMILES |
CC(C)CC(C(=O)NCC(=O)O)NC(=O)C1CCCN1C(=O)C(CC2=CC=C(C=C2)O)N |
| 113480-19-6 | |
配列 |
YPLG |
同義語 |
Tyr-Pro-Leu-Gly tyrosyl-prolyl-leucyl-glycine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Ethanone, 1-(1-methyl-2,7-dioxabicyclo[4.1.0]hept-6-yl)-(9CI)](/img/structure/B38229.png)


![N,N,N-Trimethyl-2-[(4-methylphenyl)(phenyl)methoxy]ethanaminium iodide](/img/structure/B38239.png)




![5,6-Dihydro-1H-[1,3]oxazino[5,4,3-ij]quinoline-3,7-dione](/img/structure/B38251.png)

